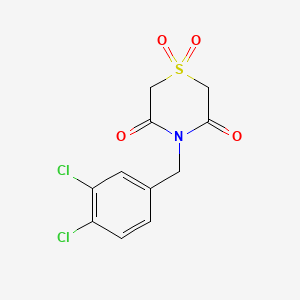

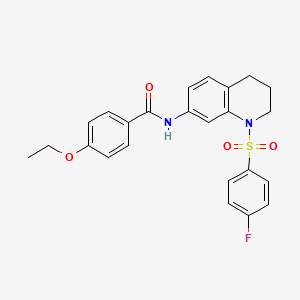

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 3,4-Dichlorobenzyl chloride , which is an organic building block . It’s used in various chemical reactions, particularly in the synthesis of other complex organic compounds .

Synthesis Analysis

3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It has also been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzyl chloride, a related compound, is Cl2C6H3CH2Cl . The exact structure of “4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone” is not available in the search results.Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .作用機序

Target of Action

Compounds with similar structures, such as dichlorobenzyl alcohol, have been known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This is similar to the action of Dichlorobenzyl alcohol, which is known to have antibacterial, antiviral, and local anesthetic properties .

Biochemical Pathways

Compounds with similar structures, such as 3,4-dichlorobenzyl methylcarbamate, are known to inhibit cholinesterase or acetylcholinesterase (ache), forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Pharmacokinetics

Similar compounds like dichlorobenzyl alcohol are used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they have suitable bioavailability for therapeutic use.

Result of Action

Similar compounds like dichlorobenzyl alcohol are known to provide symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they have a therapeutic effect at the cellular level.

Action Environment

Similar compounds like dichlorobenzyl alcohol are used in various environments as over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they are stable and effective under a variety of conditions.

特性

IUPAC Name |

4-[(3,4-dichlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO4S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-19(17,18)6-11(14)16/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOJGMFDGXLRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

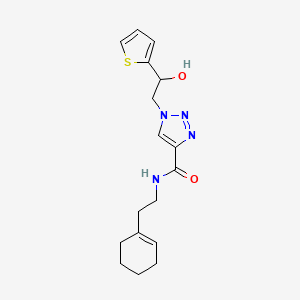

![2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2393495.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one](/img/structure/B2393500.png)

![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)

![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)

![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)

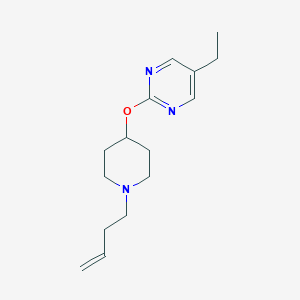

![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)